Sulfuric acid, thallium(1+) salt (1:2)

説明

Molecular Structure Analysis

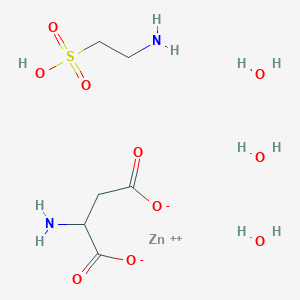

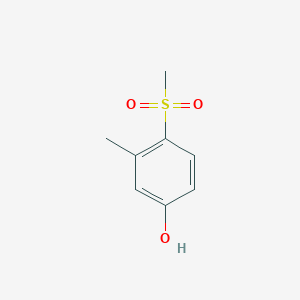

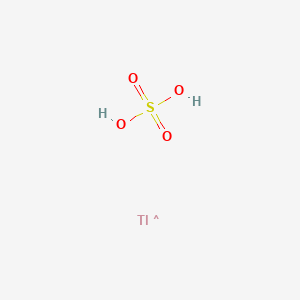

The molecular formula of “Sulfuric acid, thallium(1+) salt (1:2)” is H2O4STl . The average mass is 301.454 Da and the monoisotopic mass is 301.933960 Da .Physical And Chemical Properties Analysis

“Sulfuric acid, thallium(1+) salt (1:2)” is a white crystalline powder that is very soluble in water. More detailed physical and chemical properties were not available in the web search results.科学的研究の応用

Extraction and Complex Formation

- The extraction of thallium using butyl acetate in a system containing sulfuric acid and sodium chloride is influenced by the acidity of the aqueous phase and chloride anion concentrations. This research presents the extraction equilibria of thallium, which increases with the acidity and chloride ion concentration (Trtić & Čomor, 1999).

- Thallium sulfide layers can be formed on polyamide surfaces by treatment with solutions of lower polythionates as precursors, such as sodium trithionate and tetrathionate. This process is influenced by factors like duration of treatment, concentration, temperature of the precursor solution, and the nature of the polythionate (Janickis, Stokienė, & Kreivėnienė, 2011).

Coordination Chemistry

- The stability of thallium(I) complexes with sulfur-containing amino acids like L-cysteine, N-acetyl-L-cysteine, and L-methionine is notable in aqueous solutions. These complexes show different compositions and stability constants, indicating the potential for thallium(I) to form mononuclear complexes with these ligands (Monajjemi et al., 2003).

Environmental Analysis

- A method for determining thallium in natural waters involves adsorption on an anion exchange resin, followed by elution with a solution of sulfur dioxide. This method is applicable for various water types, including drinking water and hydrothermal waters (Korkisch & Steffan, 1979).

Spectroscopic and Analytical Techniques

- Spectrophotometric methods for determining trace amounts of thallium involve forming complexes with specific reagents, like 7-(4,5-dimethylthiazolyl-2-azo)-8-hydroxyquinoline-5-sulphonic acid, which forms a purple-red complex with thallium(III) in aqueous solution (Jialong, Gang, Xilin, & Tongyue, 1985).

- The spectrofluorimetric determination of thallium utilizes its fluorescence in a hydrochloric acid-potassium chloride medium. This method allows for the quantification of thallium down to the range of 0.01 to 0.08 ppm, with minimal interference from other ions (Kirkbright, West, & Woodward, 1965).

Reaction Studies

- The electron-exchange reaction between thallium(I) and thallium(III) in sulphuric acid solutions has been investigated, showing significant rate differences compared to perchloric acid solutions. This study provides empirical rate equations and discusses potential mechanisms (Brubaker & Mickel, 1957).

Safety And Hazards

“Sulfuric acid, thallium(1+) salt (1:2)” is dangerous and may be corrosive to metals. It causes severe skin burns and eye damage . It is advised to keep it only in the original container, wash skin thoroughly after handling, and wear protective gloves, protective clothing, eye protection, and face protection .

特性

InChI |

InChI=1S/H2O4S.Tl/c1-5(2,3)4;/h(H2,1,2,3,4); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMICEZVVURFLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O.[Tl] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4STl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10031-59-1 | |

| Record name | Sulfuric acid, thallium salt (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

302.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfuric acid thallium(1+) salt (1:2) | |

CAS RN |

7446-18-6 | |

| Record name | Thallous sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallous sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone](/img/structure/B166736.png)